molecular formula C13H23N3O4 B1330870 Leu-Gly-Pro CAS No. 10183-38-7

Leu-Gly-Pro

Cat. No. B1330870
CAS RN: 10183-38-7
M. Wt: 285.34 g/mol
InChI Key: YFBBUHJJUXXZOF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Gly-Pro is a dipeptide. It derives from a L-leucine, a glycine and a L-proline.

Scientific Research Applications

Intestinal Assimilation and Digestion

  • The peptide Leu-Pro-Gly-Gly, closely related to Leu-Gly-Pro, plays a significant role in the intestinal assimilation process. It was found that leucine, proline, and glycine are absorbed more effectively from this tetrapeptide compared to an equivalent amino acid mixture. This peptide, when hydrolyzed, forms two dipeptides: Leu-Pro and Gly-Gly, highlighting the importance of dipeptidyl aminopeptidase IV in digestion of proline-containing peptides (Morita et al., 1983).

Molecular Structure and Binding

  • Research on peptides containing Leu, Gly, and Pro has shown unique side chain conformations and molecular interactions. For example, the peptide Gly-Ala-Pro-Leu, part of the sequence Gly-Ala-Pro-Leu-Arg-Val, binds fibrinogen and inhibits platelet aggregation, demonstrating the role of such sequences in cellular processes (Gartner & Taylor, 1990).

Biochemical and Pharmacological Effects

  • Peptides like Leu-Gly-Pro have been studied for their biochemical and pharmacological effects. For instance, the peptide Gly-Pro-Leu, which shares similarities with Leu-Gly-Pro, was identified as an angiotensin I converting enzyme (ACE) inhibitor, suggesting a potential role in managing hypertension (Byun & Kim, 2002).

Hemostasis and Antithrombotic Effects

  • The tetrapeptide Pro-Gly-Pro-Leu has shown effectiveness in inhibiting platelet aggregation and exhibits fibrinolytic activity. In vivo, it increased anticoagulant activities and exhibited antithrombotic effects (Obergan, Rochev, & Lyapina, 2011).

Enzymatic Stability and CNS Penetration

  • Cyclo(Leu-Gly), a peptide related to Leu-Gly-Pro, demonstrates enzymatic stability and the ability to penetrate the central nervous system (CNS), indicating potential therapeutic applications in CNS disorders (Hoffman, Walter, & Bulat, 1977).

Lipid-Lowering and Fibrinolytic Effects

  • The leucine-containing glyprolines, including Pro-Gly-Pro-Leu and Leu-Pro-Gly-Pro, have shown lipid-lowering, fibrinolytic, and anticoagulant effects in vitro, indicating their potential in managing lipid metabolism disorders (Shabalina et al., 2015).

properties

CAS RN

10183-38-7

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H23N3O4/c1-8(2)6-9(14)12(18)15-7-11(17)16-5-3-4-10(16)13(19)20/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

YFBBUHJJUXXZOF-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N

sequence

LGP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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